2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol
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Overview
Description
2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-4-hydroxypyrimidine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 2-methyl-6-(4-methylbenzyl)pyrimidin-4-one.
Reduction: Formation of 2-methyl-6-(4-methylbenzyl)dihydropyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The compound can interfere with cellular pathways, such as signal transduction or metabolic processes, resulting in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-hydroxypyrimidine: Lacks the benzyl group, resulting in different biological activities.
6-Benzylpyrimidin-4-ol: Lacks the methyl group, affecting its chemical reactivity and pharmacological properties.
2-Methyl-6-(4-chlorobenzyl)pyrimidin-4-ol: Contains a chlorine atom instead of a methyl group, leading to variations in its chemical and biological behavior.
Uniqueness
2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol is unique due to the presence of both the methyl and benzyl groups, which contribute to its distinct chemical reactivity and potential therapeutic applications. The combination of these functional groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-methyl-4-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-3-5-11(6-4-9)7-12-8-13(16)15-10(2)14-12/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDGRISTRIVPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=O)NC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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